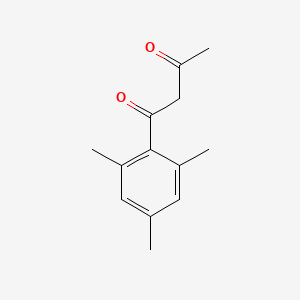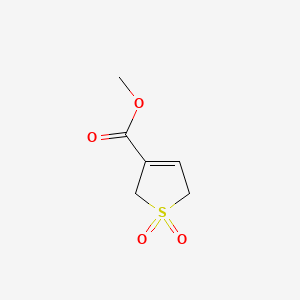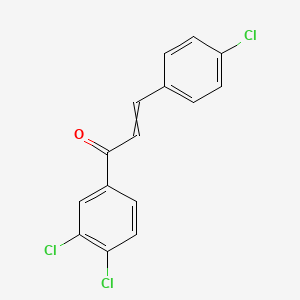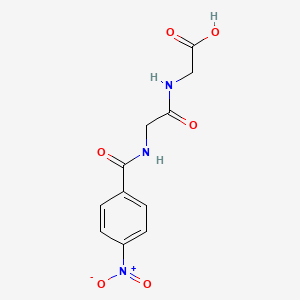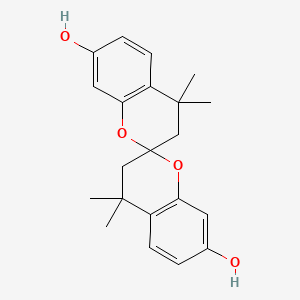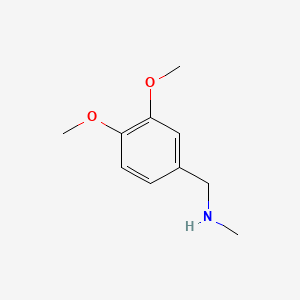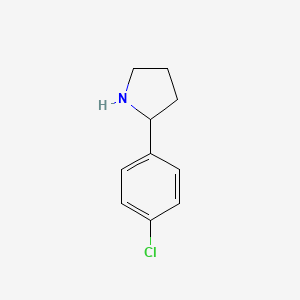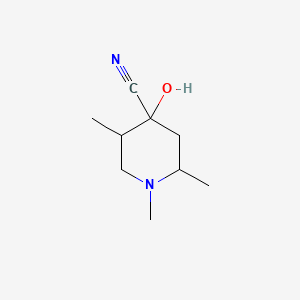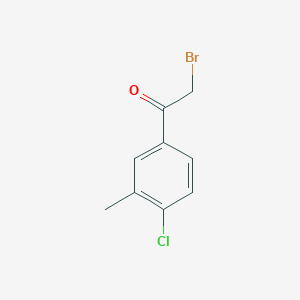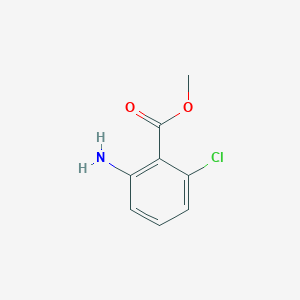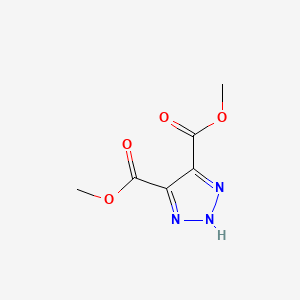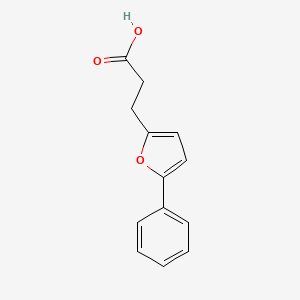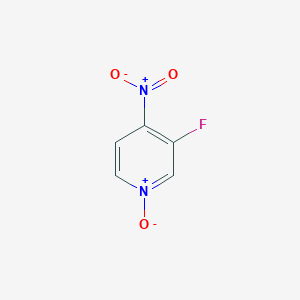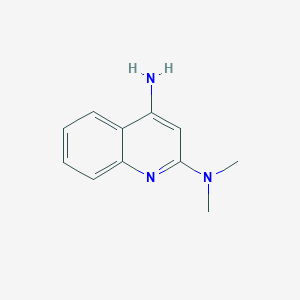
N2,N2-Dimethylquinoline-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2,N2-Dimethylquinoline-2,4-diamine, also known as DMQD, is an organic compound that has gained attention in the scientific community due to its potential applications in various fields, including materials science, organic electronics, and biochemistry .
Molecular Structure Analysis
The molecular formula of N2,N2-Dimethylquinoline-2,4-diamine is C11H13N3. Its structure includes a quinoline ring, which is a heterocyclic aromatic organic compound with two nitrogen atoms .Physical And Chemical Properties Analysis
N2,N2-Dimethylquinoline-2,4-diamine has a molecular weight of 187.24 g/mol. It is a solid at room temperature and should be stored in a dark place under an inert atmosphere .Aplicaciones Científicas De Investigación
Synthesis and Material Applications
Development of Quinoline Proton Sponges : A study reported the synthesis of 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, a new representative of quinoline proton sponges, indicating its potential in organic synthesis and material science (Dyablo et al., 2015).
Luminescent Materials for OLEDs : Another research focused on N-diaryl-anthracene-9,10-diamine derivatives, highlighting the effect of methyl substituents on the performance of Organic Light-Emitting Devices (OLEDs), showcasing the relevance of such compounds in the development of electronic and photonic materials (Yu et al., 2011).
Potential Therapeutic Applications
Antimalarial Activity : A notable study synthesized and evaluated various 6,7-dimethoxyquinazoline-2,4-diamines for their antimalarial activity, identifying promising leads for further drug development (Mizukawa et al., 2021).
Alzheimer's Disease : Research on quinazoline and pyrido[3,2-d]pyrimidine compounds as multi-targeting agents aimed at Alzheimer's disease showed significant potential, demonstrating the versatility of these structures in therapeutic applications (Mohamed et al., 2017).
Cytotoxicity Against Cancer Cell Lines : Another investigation synthesized 4-aminoquinoline derivatives and examined their cytotoxic effects on human breast tumor cell lines, providing a foundation for cancer research (Zhang et al., 2007).
Safety And Hazards
Propiedades
IUPAC Name |
2-N,2-N-dimethylquinoline-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-14(2)11-7-9(12)8-5-3-4-6-10(8)13-11/h3-7H,1-2H3,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLDRPPQCHUJAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=CC=CC=C2C(=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201294319 |
Source


|
| Record name | N2,N2-Dimethyl-2,4-quinolinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201294319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2,N2-Dimethylquinoline-2,4-diamine | |
CAS RN |
102669-54-5 |
Source


|
| Record name | N2,N2-Dimethyl-2,4-quinolinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102669-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2,N2-Dimethyl-2,4-quinolinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201294319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

